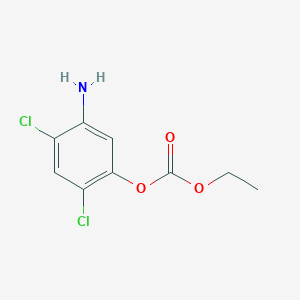
N-(2-methyl-4-oxo-3-phenyl-3,4-dihydroquinazolin-6-yl)-4-(trifluoromethoxy)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-methyl-4-oxo-3-phenyl-3,4-dihydroquinazolin-6-yl)-4-(trifluoromethoxy)benzenesulfonamide is a useful research compound. Its molecular formula is C22H16F3N3O4S and its molecular weight is 475.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Luminescence Properties
A novel Schiff base ligand containing sulfanilamide and quinazolinone fragments has been synthesized, exhibiting potential in the creation of transition metal complexes that demonstrate luminescence properties. This compound, alongside its zinc and cadmium complexes, presents a promising area of research for materials science, particularly in the development of new luminescent materials (Popov et al., 2017).
Antioxidant Additives for Lubricating Oils
Research into quinazolinones has extended into the field of industrial applications, where derivatives have been evaluated as antioxidant and corrosion inhibitors for lubricating oils. This investigation has underscored the potential of such compounds in enhancing the longevity and performance of lubricating oils, marking a significant contribution to materials chemistry and industrial maintenance (Habib et al., 2014).
Antitumor Agents
The compound has served as a backbone for the development of various analogues with significant antitumor activity. These studies have highlighted the therapeutic potential of quinazolinone derivatives against several human cancer cell lines, offering a promising avenue for anticancer drug development. Among these, specific derivatives have demonstrated broad-spectrum antitumor activity, showcasing the compound's versatility as a pharmaceutical scaffold (Al-Romaizan et al., 2019; Al-Suwaidan et al., 2016).
Antimicrobial Activity
Quinazolinone–sulfonamide hybrids derived from this compound have been synthesized and shown varied degrees of inhibitory actions against multiple bacterial and fungal strains. This research contributes to the search for new antimicrobial agents, highlighting the compound's utility in addressing resistance issues in infectious diseases (Vanparia et al., 2013).
Radiomodulatory Effects
Studies have also explored the radiomodulatory effects of quinazolinone derivatives, identifying compounds with the ability to induce antioxidant enzymes and mitigate the damaging effects of radiation. Such findings open pathways for the development of radioprotective agents, potentially benefiting cancer therapy and radiation exposure management (Soliman et al., 2020).
Propiedades
IUPAC Name |
N-(2-methyl-4-oxo-3-phenylquinazolin-6-yl)-4-(trifluoromethoxy)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16F3N3O4S/c1-14-26-20-12-7-15(13-19(20)21(29)28(14)16-5-3-2-4-6-16)27-33(30,31)18-10-8-17(9-11-18)32-22(23,24)25/h2-13,27H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWJJLYUWHDOEQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)OC(F)(F)F)C(=O)N1C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16F3N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-{[(4-fluorophenyl)methyl]sulfanyl}-1,3-dimethyl-7-(3-phenylpropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2795269.png)

![4-butoxy-N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}benzamide](/img/structure/B2795273.png)
![4-((3-(4-chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-6-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2795274.png)

![4-chloro-N'-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide](/img/structure/B2795278.png)
![2-bromo-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzamide](/img/structure/B2795279.png)
![2-[1-(benzenesulfonyl)piperidin-2-yl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2795280.png)

![N-(2,2-dimethoxyethyl)-N'-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}ethanediamide](/img/structure/B2795282.png)
![N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)cyclopentanecarboxamide](/img/structure/B2795283.png)
![N-[2-(2-Chlorophenyl)-2-methoxyethyl]pyrido[3,4-d]pyrimidin-4-amine](/img/structure/B2795284.png)

